Fauc 113

描述

属性

CAS 编号 |

221470-50-4 |

|---|---|

分子式 |

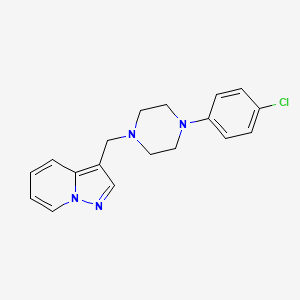

C18H19ClN4 |

分子量 |

326.8 g/mol |

IUPAC 名称 |

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine |

InChI |

InChI=1S/C18H19ClN4/c19-16-4-6-17(7-5-16)22-11-9-21(10-12-22)14-15-13-20-23-8-2-1-3-18(15)23/h1-8,13H,9-12,14H2 |

InChI 键 |

XVPRVMIFXXOEFR-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1CC2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-(4-(4-chlorophenyl)piperazinylmethyl)pyrazolo(1,5-a)pyridine 3-4ClPhPipPP FAUC 113 FAUC-113 |

产品来源 |

United States |

准备方法

合成路线和反应条件

FAUC 113 是通过一系列涉及吡唑并[1,5-a]吡啶衍生物的化学反应合成的。 反应条件通常涉及使用有机溶剂,如二甲基甲酰胺 (DMF) 和二甲基亚砜 (DMSO),以及钯络合物等催化剂 .

工业生产方法

This compound 的工业生产涉及扩大实验室合成程序,同时确保高产量和纯度。 这是通过优化反应条件实现的,包括温度、压力以及使用高效催化剂 .

化学反应分析

反应类型

FAUC 113 经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢或去除氧气。

取代: 涉及用另一个官能团取代一个官能团.

常见试剂和条件

涉及 this compound 的反应中使用的常见试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种有机溶剂 。反应条件通常涉及受控温度和压力,以确保所需的化学转化。

形成的主要产物

从涉及 this compound 的反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化反应可能产生羟基化衍生物,而还原反应可能产生脱氧化合物 .

科学研究应用

Antitumor Activity

One of the notable applications of pyrazolo[1,5-a]pyridine derivatives is their anticancer properties . Research indicates that compounds within this class can inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines. For instance, functional pyrazolo[1,5-a]pyrimidines have been recognized for their selective protein inhibition and anticancer activity, making them valuable scaffolds for drug development aimed at treating cancer .

Case Study: Anticancer Mechanisms

A study published in the journal Molecules detailed the synthesis and evaluation of several pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity. The findings suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation .

Antiinflammatory Properties

Another significant application of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine is its anti-inflammatory activity . Pyrazole derivatives have been shown to possess potent anti-inflammatory effects, which can be attributed to their ability to inhibit pro-inflammatory mediators.

Case Study: Anti-inflammatory Evaluation

Research conducted by Abd El-Salam et al. demonstrated that specific pyrazolo derivatives exhibited lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac. The study evaluated the protective effects against carrageenan-induced edema and confirmed the efficacy of these compounds in reducing inflammation without significant toxicity .

Psychopharmacological Effects

The compound also shows promise in the field of psychopharmacology . Pyrazolo derivatives are being investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems.

Case Study: Neuropharmacological Studies

In a recent investigation, certain pyrazolo derivatives were tested for their effects on anxiety-like behavior in animal models. The results indicated that these compounds could significantly reduce anxiety levels, suggesting a potential role in treating anxiety disorders .

Synthesis and Structural Diversity

The synthetic versatility of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine allows for the development of a diverse range of derivatives with tailored biological activities. Researchers are exploring various synthetic pathways to enhance the structural diversity of these compounds.

Table 1: Synthetic Pathways and Their Applications

| Synthetic Method | Resulting Compound | Application Area |

|---|---|---|

| Reaction with β-dicarbonyls | Pyrazolo derivatives | Anticancer agents |

| Functionalization with amines | Modified pyrazoles | Anti-inflammatory drugs |

| Cyclization reactions | Complex heterocycles | Psychopharmacological agents |

Material Science Applications

Beyond biological applications, pyrazolo[1,5-a]pyridine derivatives are gaining attention in material science due to their photophysical properties. These compounds can serve as fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study: Photophysical Properties

Research has highlighted the exceptional photophysical characteristics of pyrazolo derivatives, which can be exploited in developing new materials for electronic applications. Their ability to form stable crystalline structures enhances their utility in solid-state applications .

作用机制

FAUC 113 通过选择性结合和拮抗多巴胺 D4 受体来发挥其作用。这种相互作用抑制了受体的活性,从而调节了大脑中的多巴胺信号通路。 This compound 的分子靶标包括多巴胺 D4 受体,它参与调节情绪、认知和行为 .

相似化合物的比较

FAUC 213 (2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine)

- Structural Difference : The pyrazolo[1,5-a]pyridine core is substituted at the 2-position instead of the 3-position in FAUC 113 .

- Pharmacological Profile :

- Key Finding : The 2-substituted derivative (FAUC 213) exhibits stronger antagonism than this compound, highlighting positional isomerism as a critical factor in potency .

L-745,870 (3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo[2,3-b]pyridine)

Clozapine

- Structural Difference : A tricyclic antipsychotic with a dibenzodiazepine core, unlike the bicyclic pyrazolo[1,5-a]pyridine in this compound .

- Pharmacological Profile :

- Key Finding : Despite structural dissimilarity, this compound mimics clozapine’s D4 binding mode through optimized piperazine positioning .

Structure-Activity Relationship (SAR) Insights

Substituent Effects on the Piperazine Moiety

Core Modifications

- Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine : The latter is associated with kinase inhibition (e.g., CDK inhibitors), underscoring the core’s role in target specificity .

- Methylene Bridge : Critical for spatial orientation. Rigidification (e.g., via cyclization) disrupts receptor binding .

Comparative Pharmacological Data

Table 1: Receptor Affinity (Ki, nM) of Selected Compounds

| Compound | D4 | D2 | D3 | Selectivity (D4 vs. D2/D3) |

|---|---|---|---|---|

| This compound | 17 ± 0.5* | >1000 | >1000 | >58-fold |

| FAUC 213 | 0.7 | >1000 | >1000 | >1428-fold |

| 3-(4-Benzylpiperazin-1-ylmethyl) | 1.6 | 1920 | 1710 | >1000-fold |

| L-745,870 | 3.2 | 360 | 220 | ~100-fold |

| Clozapine | 9 | 130 | 240 | ~14-fold |

*Data from in vitro binding assays .

Conformational and Computational Analysis

- CoMFA Study : this compound’s optimal conformation was determined by aligning it with clozapine, achieving a cross-validated q² of 0.739 .

- Electrostatic Contributions : The 4-chlorophenyl group contributes to favorable steric and electrostatic interactions in the D4 receptor’s hydrophobic pocket .

- Substituent Orientation : Para-substitutions on the aryl ring enhance affinity, while ortho-electronegative groups (e.g., -CN) disrupt binding .

生物活性

3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a dopamine D4 receptor antagonist. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C${15}$H${17}$ClN$_{4}$

- Molecular Weight : Approximately 302.77 g/mol

The structure consists of a pyrazolo[1,5-a]pyridine core with a piperazine moiety substituted by a 4-chlorophenyl group, enhancing its pharmacological properties. The unique scaffold allows for diverse interactions with biological targets, particularly neurotransmitter receptors.

Dopamine D4 Receptor Antagonism

3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine exhibits high affinity and selectivity for the human dopamine D4 receptor. This receptor is implicated in various neurological and psychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD) .

- Interaction Studies : Research indicates that this compound interacts specifically with dopamine D4 receptors without activating them, modulating dopaminergic signaling pathways crucial for managing dopamine dysregulation disorders .

Antitubercular Activity

In addition to its neuropharmacological effects, derivatives of pyrazolo[1,5-a]pyridine have shown promising antitubercular properties. In vitro studies indicate that compounds with similar scaffolds exhibit activity against Mycobacterium tuberculosis H37Rv .

Comparative Analysis with Related Compounds

The following table summarizes structural analogs of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine and their key features:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-[4-(2-Methoxyphenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | Structure | Similar scaffold with methoxy substitution; potential for varied biological activity. |

| 3-[4-(Phenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | Structure | Lacks chlorine; may exhibit different pharmacological profiles. |

| 3-[4-(Fluorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | Structure | Fluorine substitution may enhance metabolic stability and receptor affinity. |

Case Studies and Research Findings

Research has demonstrated the potential of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine in various therapeutic contexts:

- Schizophrenia Treatment : A study highlighted its efficacy in modulating symptoms associated with schizophrenia through dopamine receptor antagonism .

- ADHD Management : The compound's ability to selectively inhibit the D4 receptor suggests potential applications in treating ADHD .

- Antitubercular Efficacy : In vitro tests revealed that derivatives of the compound exhibited significant activity against Mycobacterium tuberculosis, indicating a dual therapeutic potential .

常见问题

Q. What are the common synthetic routes and key analytical techniques for confirming the structure of 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine?

Methodological Answer: The synthesis typically involves coupling a pyrazolo[1,5-a]pyridine derivative with a 4-(4-chlorophenyl)piperazine moiety. Key steps include:

- Nucleophilic substitution : Reacting a halogenated pyrazolo[1,5-a]pyridine intermediate with 4-(4-chlorophenyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .

- Characterization :

- NMR : NMR identifies protons on the pyridine (δ 8.1–8.5 ppm), pyrazole (δ 6.5–7.2 ppm), and piperazine (δ 2.5–3.5 ppm) rings. NMR confirms aromatic carbons (δ 110–160 ppm) and aliphatic piperazine carbons (δ 40–60 ppm) .

- IR spectroscopy : Peaks at 1551 cm (C=N stretch) and 1180 cm (C-N stretch) confirm the heterocyclic backbone .

- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]).

Q. How can researchers ensure compound purity and characterize impurities during synthesis?

Methodological Answer:

- Chromatographic methods : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities. For example, a related impurity (e.g., 2-[3-(4-chlorophenyl)piperazin-1-yl]propyl-triazolo[4,3-a]pyridinone) elutes at a retention time distinct from the target compound .

- Regulatory standards : Follow pharmacopeial guidelines (e.g., ICH Q3A) for impurity profiling. Quantify impurities using calibration curves and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict regioselectivity of intermediates?

Methodological Answer:

- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. For example, ICReDD’s workflow combines density functional theory (DFT) with experimental feedback to narrow optimal conditions .

- Regioselectivity prediction : Use Fukui indices to identify nucleophilic/electrophilic sites on intermediates. For instance, calculations on pyrazolo[1,5-a]pyridine derivatives predict higher reactivity at the C3 position, guiding substitution reactions .

Q. What strategies resolve contradictory biological activity data across in vitro models?

Methodological Answer:

- Dose-response standardization : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell viability) using a unified dosing protocol (e.g., 0.1–100 µM range).

- Mechanistic studies : Perform competitive binding assays (e.g., SPR or ITC) to quantify receptor affinity. For example, pyrazolo[1,5-a]pyrimidines show anti-trypanosomal activity via KDR kinase inhibition (IC = 0.8 µM) but may exhibit cytotoxicity in mammalian cells at higher concentrations .

- Data reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., serum protein binding differences between assays) .

Q. How do structural modifications to the pyrazolo[1,5-a]pyridine core affect receptor binding, and how are these interactions validated?

Methodological Answer:

- Substitution effects :

- Validation methods :

- X-ray crystallography : Resolve ligand-receptor co-crystals (e.g., PDB ID 4QPL) to visualize binding poses .

- Molecular docking : Use AutoDock Vina to simulate binding energies (ΔG) and compare with experimental IC values .

Q. What advanced analytical methods address spectral ambiguities in characterizing piperazine-containing heterocycles?

Methodological Answer:

- 2D NMR : Use - HSQC to resolve overlapping piperazine signals (δ 2.5–3.5 ppm). For example, HMBC correlations confirm methylene bridges between pyridine and piperazine .

- Dynamic NMR : Elevate temperature to coalesce split signals caused by restricted piperazine rotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。